5-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1,2,4-triazine-3-thione
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Overview
Description
5-(2,4-Dimethylanilino)-2H-1,2,4-triazine-3-thione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,4-dimethylanilino group and a thione group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 5-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1,2,4-triazine-3-thione typically involves the reaction of 2,4-dimethylaniline with appropriate triazine precursors under specific conditionsIndustrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-(2,4-Dimethylanilino)-2H-1,2,4-triazine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
5-(2,4-Dimethylanilino)-2H-1,2,4-triazine-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 5-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1,2,4-triazine-3-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2,4-Dimethylanilino)-2H-1,2,4-triazine-3-thione can be compared with other similar compounds, such as:
2,4-Dimethylaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and pesticides.
N,N-Dimethylaniline: Another related compound used in the synthesis of dyes and as a reagent in organic chemistry.
2,4-Dimethylphenylpiperazine: A derivative with potential pharmaceutical applications. The uniqueness of 5-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1,2,4-triazine-3-thione lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,4-dimethylanilino)-2H-1,2,4-triazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-7-3-4-9(8(2)5-7)13-10-6-12-15-11(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAXURLUAHEBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=S)NN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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